In Vitro TNF-α Suppression: IC50 of 14.6 μM for Anti-inflammatory Agent 22 vs. 50% Inhibition Thresholds for Comparators 7j and 7m
In a primary screen, compounds 7j, 7m, and 14a all achieved a 50% suppression of TNF-α production in LPS-stimulated mouse peritoneal macrophages at a concentration of 20 μM. However, only compound 14a (Anti-inflammatory Agent 22) was subsequently profiled to determine its full inhibitory potency, exhibiting an IC50 value of 14.6 μM [1]. This indicates that while other analogs like 7j and 7m require a concentration of 20 μM to reach half-maximal effect, Anti-inflammatory Agent 22 achieves half-maximal inhibition at a 27% lower concentration, demonstrating superior potency under these experimental conditions [1].
| Evidence Dimension | Potency of TNF-α suppression |
|---|---|
| Target Compound Data | IC50 = 14.6 μM |
| Comparator Or Baseline | Compounds 7j and 7m; achieve 50% suppression at 20 μM, full IC50 not reported |
| Quantified Difference | Anti-inflammatory Agent 22's IC50 (14.6 μM) is lower than the 20 μM required for 50% effect by comparators |
| Conditions | Mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS) |
Why This Matters
This data confirms that Anti-inflammatory Agent 22 is the most potent analog from its chemical series in this assay, which is a key determinant for selecting a lead compound for further in vivo studies.
- [1] Roh, K. et al. (2020). Synthesis and evaluation of butein derivatives for in vitro and in vivo inflammatory response suppression in lymphedema. European Journal of Medicinal Chemistry, 197, 112280. View Source
